molecular formula C11H14O3 B2737778 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid CAS No. 1517224-31-5

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid

Cat. No. B2737778
CAS RN: 1517224-31-5
M. Wt: 194.23
InChI Key: AQQPNKHRKGOPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxyphenyl)propionic acid is a potential antioxidant and is used as pharmaceutical intermediates . It is also known by other names such as 3-(p-Hydroxyphenyl)propionic acid, Phloretic acid, and has a CAS Number: 501-97-3 .


Synthesis Analysis

The synthesis of 3-(4-Hydroxyphenyl)propionic acid and its derivatives has been studied in various contexts . For instance, it has been used to derive hydrogel based on chitosan, gelatin or poly(ethylene glycol) . It has also been used to synthesize novel symmetric and asymmetric bolaamphiphiles .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as 3-(4-Hydroxyphenyl)propionic acid have been studied in various chemical contexts .

Scientific Research Applications

Applications in Cosmetic and Dermatological Formulations

Hydroxy acids, including hydroxycinnamic acids, are widely utilized in cosmetic and therapeutic formulations to achieve beneficial effects on the skin. These compounds are employed for treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their applications are supported by their safety evaluations, particularly concerning prolonged use on sun-exposed skin, and their effects on melanogenesis and tanning. The role of cosmetic vehicles in the effectiveness of these formulations is also highlighted, underscoring the multifaceted benefits of hydroxycinnamic acids in dermatological applications (Kornhauser, Coelho, & Hearing, 2010).

Antioxidant Properties and Structure-Activity Relationships

The in vitro antioxidant activities of hydroxycinnamic acids (HCAs) are well-documented, with several studies focusing on their structure-activity relationships (SARs). These studies reveal that the presence of an unsaturated bond in the side chain and specific modifications to the aromatic ring and carboxylic function significantly influence their antioxidant capabilities. The research suggests that optimization of the molecular structures of HCAs could enhance their efficacy as antioxidants, potentially offering new avenues for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Role in Biodegradable Polymers and Green Chemistry

Lactic acid, a related hydroxycarboxylic acid, is highlighted for its role in the synthesis of biodegradable polymers and as a feedstock for green chemistry. Derivatives of lactic acid are used to produce chemicals like pyruvic acid, acrylic acid, and lactate ester through chemical and biotechnological routes. This illustrates the potential of hydroxycinnamic acids and their derivatives in contributing to sustainable chemistry and the production of environmentally friendly materials (Gao, Ma, & Xu, 2011).

Future Directions

While specific future directions for “3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid” are not available, research into similar compounds such as 3-(4-Hydroxyphenyl)propionic acid continues to be of interest .

properties

IUPAC Name

3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQPNKHRKGOPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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